molecular formula C22H40N2O7 B1210576 2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)- CAS No. 215117-17-2

2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-

Cat. No. B1210576
CAS RN: 215117-17-2
M. Wt: 444.6 g/mol
InChI Key: YIEPZDPKKNJALX-BNAIZAOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)- is a natural product found in Broussonetia kazinoki with data available.

Scientific Research Applications

Alkaloid Identification and Isolation

  • Broussonetia Species Alkaloids : Studies identified and isolated new pyrrolidinyl piperidine alkaloids from Broussonetia kazinoki, including compounds with similar structural elements to 2-Piperidineethanol (Shibano et al., 1998).

Glycosidase Inhibitory Activities

  • Synthetic Derivatives as Glycosidase Inhibitors : New derivatives synthesized from related structures demonstrated inhibitory activities toward various glycosidases, showing potential biomedical applications (Popowycz et al., 2004).
  • Broussonetia Species for Glycosidase Inhibition : Additional studies on Broussonetia kazinoki isolated pyrrolidine alkaloids, including those with glycosidase inhibitory properties (Shibano et al., 1998).

Antihypertensive Properties

  • Antihypertensive Activity : Certain 1-acyl-4 derivatives related to 2-Piperidineethanol demonstrated antihypertensive activity in studies, suggesting their therapeutic potential (Caroon et al., 1987).

Synthetic Methodologies

  • Synthetic Approaches for Derivatives : New synthetic methodologies have been developed for producing various derivatives of pyrrolidines and piperidines, which could be applicable to 2-Piperidineethanol related compounds (Boto et al., 2001).

Structural and Molecular Analysis

  • Crystal and Molecular Structures : Studies have explored the crystal and molecular structures of various piperidine derivatives, providing insights into their chemical behavior and potential applications (Kuleshova & Khrustalev, 2000).

Enzymatic Kinetic Resolution

  • Enantioselective Synthesis : Enzymatic methods have been employed for the resolution of racemic mixtures of compounds structurally similar to 2-Piperidineethanol, aiding in the synthesis of enantiopure compounds (Perdicchia et al., 2015).

properties

CAS RN

215117-17-2

Product Name

2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-

Molecular Formula

C22H40N2O7

Molecular Weight

444.6 g/mol

IUPAC Name

1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C22H40N2O7/c1-14(26)23-12-8-7-9-16(23)20(29)19(28)11-6-4-3-5-10-17-21(30)22(31)18(13-25)24(17)15(2)27/h16-22,25,28-31H,3-13H2,1-2H3/t16-,17?,18-,19+,20+,21-,22-/m1/s1

InChI Key

YIEPZDPKKNJALX-BNAIZAOKSA-N

Isomeric SMILES

CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCCC2[C@H]([C@@H]([C@H](N2C(=O)C)CO)O)O)O)O

SMILES

CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2C(=O)C)CO)O)O)O)O

Canonical SMILES

CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2C(=O)C)CO)O)O)O)O

synonyms

broussonetine J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-
Reactant of Route 2
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-
Reactant of Route 3
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-
Reactant of Route 4
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-
Reactant of Route 5
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-
Reactant of Route 6
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-

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